molecular formula C10H16N2O2S B1299349 N-(5-methylpyridin-2-yl)butane-1-sulfonamide CAS No. 785792-37-2

N-(5-methylpyridin-2-yl)butane-1-sulfonamide

Cat. No.: B1299349
CAS No.: 785792-37-2
M. Wt: 228.31 g/mol
InChI Key: MLDFUQFETWBRAL-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)butane-1-sulfonamide is an organic compound with the molecular formula C10H16N2O2S. It features a sulfonamide group attached to a butane chain, which is further connected to a 5-methylpyridine ring. This compound is notable for its unique structure, which combines the properties of sulfonamides and pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)butane-1-sulfonamide typically involves the reaction of 5-methylpyridine with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

5-methylpyridine+butane-1-sulfonyl chloridetriethylamineThis compound\text{5-methylpyridine} + \text{butane-1-sulfonyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 5-methylpyridine+butane-1-sulfonyl chloridetriethylamine​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-methylpyridin-2-yl)butane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)butane-1-sulfonamide: Lacks the methyl group on the pyridine ring.

    N-(5-methylpyridin-2-yl)ethane-1-sulfonamide: Has a shorter alkyl chain.

    N-(5-methylpyridin-2-yl)butane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide.

Uniqueness

N-(5-methylpyridin-2-yl)butane-1-sulfonamide is unique due to the presence of both a sulfonamide group and a 5-methylpyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)butane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-4-7-15(13,14)12-10-6-5-9(2)8-11-10/h5-6,8H,3-4,7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDFUQFETWBRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=NC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366504
Record name AG-H-15263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785792-37-2
Record name AG-H-15263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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